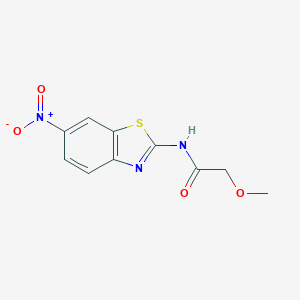
2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound is a member of the acrylamide family and has shown promising results in various biological studies.
作用機序
The mechanism of action of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide are diverse and depend on the specific disease or condition being treated. The compound has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in Alzheimer's disease models. It has also been shown to have antioxidant properties and protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its specificity towards HDACs and COX-2. This allows for targeted inhibition of specific pathways and enzymes, reducing the risk of off-target effects. However, the compound's low solubility in water can pose challenges for its use in certain experiments.
将来の方向性
There are several future directions for the research of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide. One potential avenue is the development of novel drug formulations that improve the compound's solubility and bioavailability. Additionally, further studies are needed to explore the compound's potential use in the treatment of other diseases and conditions. Finally, research into the compound's mechanism of action and its effects on various pathways and enzymes could lead to the development of more effective drugs.
合成法
The synthesis of 2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide involves the reaction of 2,4-dimethoxybenzaldehyde, 4-isopropylbenzaldehyde, and acrylonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a cyanoethylation reaction, resulting in the formation of the desired product.
科学的研究の応用
2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential use in the development of drugs for various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
特性
製品名 |
2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
(E)-2-cyano-N-(2,4-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22N2O3/c1-14(2)16-7-5-15(6-8-16)11-17(13-22)21(24)23-19-10-9-18(25-3)12-20(19)26-4/h5-12,14H,1-4H3,(H,23,24)/b17-11+ |
InChIキー |
BBUYZILMYRKULJ-GZTJUZNOSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)


![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)
![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![5,6-dimethyl-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B255151.png)
![1-Morpholin-4-yl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylethanone](/img/structure/B255153.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)